FAP Inhibitory Potency: (2S,4R) vs. (2S,4S) Diastereomer Direct Comparison
The (4R)-fluoropyrrolidine isomer (corresponding to the (2S,4R) configuration) exhibits an IC50 of 1000 nM against fibroblast activation protein (FAP), whereas the (4S)-fluoropyrrolidine isomer (corresponding to the (2S,4S) configuration) exhibits an IC50 of 3.3 nM [1]. This represents an approximately 300-fold difference in inhibitory potency attributable solely to the configuration at the 4-position. The (2S,4R) isomer is essentially inactive as a FAP inhibitor, while the (2S,4S) isomer displays low-nanomolar potency comparable to the 4,4-difluorinated pharmacophore found in the clinically validated tracer FAPI-04 (IC50 = 3.2 nM) [1].
| Evidence Dimension | FAP in vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1000 nM ( (2S,4R) isomer) |
| Comparator Or Baseline | (2S,4S) isomer: IC50 = 3.3 nM; 4,4-difluoro analog (FAPI-04 pharmacophore): IC50 = 3.2 nM; Unsubstituted analog: IC50 = 10.3 nM |
| Quantified Difference | ~303-fold less potent than (2S,4S) isomer; ~313-fold less potent than 4,4-difluoro analog; ~97-fold less potent than unsubstituted analog |
| Conditions | Substrate-based in vitro FAP binding assay using recombinant human FAP |
Why This Matters
For any research or development program targeting FAP (e.g., cancer PET tracer design, FAP-targeted radiopharmaceuticals), the (2S,4R) isomer is functionally unsuitable; procurement must specify the (2S,4S) diastereomer, and analytical confirmation of stereochemistry is essential to avoid 300-fold potency loss.
- [1] Bendre, S.; Zhang, Z.; Colpo, N.; Zeisler, J.; Wong, A. A. W. L.; Bénard, F. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules 2023, 28 (8), 3481. View Source
